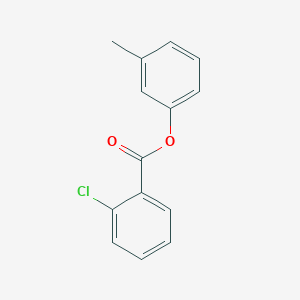![molecular formula C16H20O4 B285973 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid](/img/structure/B285973.png)
1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid, also known as MK-886, is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). It was first synthesized in 1991 by Merck & Co. and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid selectively inhibits FLAP, which is a protein that is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that are involved in various diseases, such as asthma, arthritis, and atherosclerosis. By inhibiting FLAP, 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid prevents the production of leukotrienes and thus reduces inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid have been extensively studied. In animal studies, 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid has been shown to reduce inflammation and inhibit tumor growth. It has also been shown to reduce atherosclerosis in animal models. In vitro studies have shown that 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid inhibits the production of leukotrienes and reduces the expression of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid in lab experiments is that it is a selective inhibitor of FLAP, which allows for the specific inhibition of leukotriene production. However, one limitation is that 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid has a relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid. One potential application is in the treatment of atherosclerosis, as it has been shown to reduce plaque formation in animal models. Additionally, 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid may have potential as an anti-cancer agent, as it has been shown to inhibit tumor growth in various cancer cell lines. Further research is needed to fully understand the potential therapeutic applications of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid.
Méthodes De Synthèse
The synthesis of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 1-(4-methoxyphenyl)-2-butanone. This intermediate is then reacted with cyclohexanecarboxylic acid in the presence of a base to form the desired product, 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the production of leukotrienes, which are involved in inflammation and asthma. It has also been shown to have anti-tumor activity in various cancer cell lines. Additionally, 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid has been investigated for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis.
Propriétés
Formule moléculaire |
C16H20O4 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
1-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H20O4/c1-20-13-7-5-12(6-8-13)14(17)11-16(15(18)19)9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,18,19) |
Clé InChI |
VYZUGDGQJPXEGN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CC2(CCCCC2)C(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CC2(CCCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)

![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)


![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
